Locustatachykinin I (TFA)
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Overview
Description
Preparation Methods
Locustatachykinin I (TFA) is typically isolated from brain-corpora cardiaca-corpora allata-suboesophageal ganglion extracts of the locust . The extraction process involves dissecting these complexes manually and preparing them in a locust saline solution containing sodium chloride, potassium chloride, magnesium chloride, and calcium chloride . The isolation of this peptide is challenging due to the minute concentrations present and the scarcity of adequate bioassays .
Chemical Reactions Analysis
Locustatachykinin I (TFA) undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include deamidases, which act on the peptide to modify its structure . The major products formed from these reactions are typically modified peptides with altered biological activity .
Scientific Research Applications
Locustatachykinin I (TFA) has several scientific research applications. In chemistry, it is used to study peptide synthesis and modification . In biology, it is utilized to understand the role of neuropeptides in muscle contraction and neurotransmission . Additionally, it is used in the industry for developing bioactive compounds with specific physiological effects .
Mechanism of Action
The mechanism of action of Locustatachykinin I (TFA) involves binding to specific receptors on muscle cells, leading to muscle contraction . This peptide acts on the nervous system by modulating neurotransmission, which in turn affects muscle activity . The molecular targets include tachykinin receptors, which are involved in signal transduction pathways that regulate muscle contraction .
Comparison with Similar Compounds
Locustatachykinin I (TFA) is similar to other tachykinin-related peptides, such as Substance P and Neurokinin A . it is unique in its specific sequence and its origin from the locust . Other similar compounds include Locustatachykinin II, which also exhibits myotropic activity but has a different amino acid sequence .
Properties
Molecular Formula |
C45H64F3N13O13 |
---|---|
Molecular Weight |
1052.1 g/mol |
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H63N13O11.C2HF3O2/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44;3-2(4,5)1(6)7/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48);(H,6,7)/t28-,29-,30-,31-,32-,36-;/m0./s1 |
InChI Key |
MAOGTXDRVIUWQT-KYDUVHAESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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